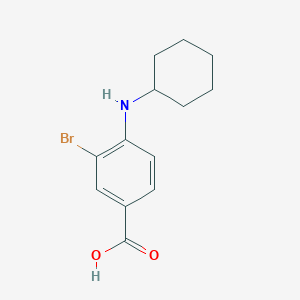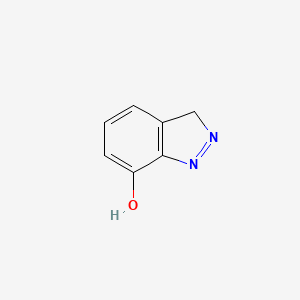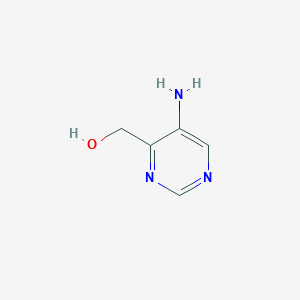
1H-pyrrole-3,4-dicarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole-3,4-dicarbaldehyde is a heterocyclic organic compound that features a pyrrole ring substituted with two formyl groups at the 3 and 4 positions. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Pyrrole-3,4-dicarbaldehyde can be synthesized through several methods. One common approach involves the intermediate formation of 2,5-bis(1,3-benzodithiol-2-yl)pyrroles, followed by hydrolysis with mercury(II) oxide and aqueous tetrafluoroboric acid in dimethyl sulfoxide. This method yields this compound in overall yields ranging from 43% to 65% .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves scalable reactions that can be adapted for larger-scale production. The use of catalytic systems and optimized reaction conditions can enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Pyrrole-3,4-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids under strong oxidative conditions.
Reduction: The formyl groups can be reduced to primary alcohols using reducing agents like sodium borohydride.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, where the formyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a catalyst.
Major Products:
Oxidation: 3,4-pyrroledicarboxylic acid.
Reduction: 3,4-dihydroxymethylpyrrole.
Substitution: Various substituted pyrroles depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole-3,4-dicarbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Investigated for its potential in drug discovery and development due to its ability to form bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Wirkmechanismus
The mechanism by which 1H-pyrrole-3,4-dicarbaldehyde exerts its effects is primarily through its reactive formyl groups. These groups can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. The pyrrole ring’s electron-rich nature also makes it susceptible to electrophilic attack, facilitating various substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Pyrrole-2,5-dicarbaldehyde: Similar structure but with formyl groups at the 2 and 5 positions.
2,5-Dimethyl-1H-pyrrole-3,4-dicarbaldehyde: Features methyl groups at the 2 and 5 positions in addition to the formyl groups at the 3 and 4 positions.
Uniqueness: 1H-Pyrrole-3,4-dicarbaldehyde is unique due to the specific positioning of its formyl groups, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions and its applications in various fields highlight its importance in scientific research.
Eigenschaften
CAS-Nummer |
51361-98-9 |
|---|---|
Molekularformel |
C6H5NO2 |
Molekulargewicht |
123.11 g/mol |
IUPAC-Name |
1H-pyrrole-3,4-dicarbaldehyde |
InChI |
InChI=1S/C6H5NO2/c8-3-5-1-7-2-6(5)4-9/h1-4,7H |
InChI-Schlüssel |
UGQONLLBBAGAHI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CN1)C=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Formyl-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B11924506.png)




![Methyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11924538.png)


![5-Azaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B11924555.png)



![7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine](/img/structure/B11924589.png)

